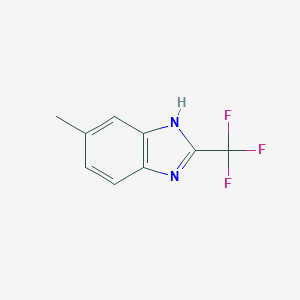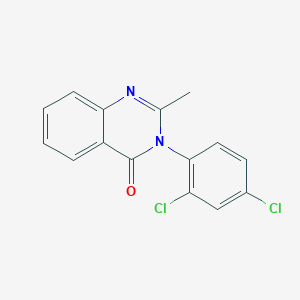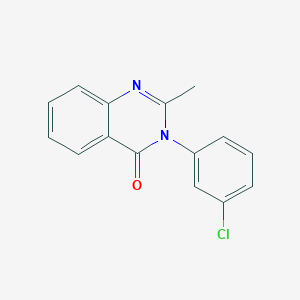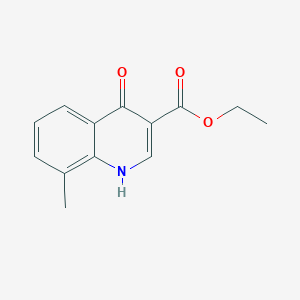![molecular formula C17H23ClN2O B187787 4-[6-(2-chlorophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole CAS No. 5361-03-5](/img/structure/B187787.png)
4-[6-(2-chlorophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[6-(2-chlorophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole, commonly known as SR141716A, is a synthetic cannabinoid receptor antagonist. SR141716A has been extensively studied due to its potential therapeutic applications in various medical conditions.
作用机制
SR141716A acts as a competitive antagonist of the cannabinoid receptor type 1 (CB1). CB1 receptors are primarily located in the central nervous system and are involved in the regulation of various physiological processes, including appetite, pain sensation, and addiction. By blocking CB1 receptors, SR141716A can modulate these physiological processes.
生化和生理效应
SR141716A has been shown to have various biochemical and physiological effects. It has been shown to reduce food intake and body weight in animal models of obesity. This effect is thought to be due to the blockade of CB1 receptors in the hypothalamus, which regulates appetite. SR141716A has also been shown to reduce drug-seeking behavior in animal models of addiction. This effect is thought to be due to the blockade of CB1 receptors in the mesolimbic dopamine system, which is involved in the reward pathway. In addition, SR141716A has been shown to have analgesic effects in animal models of pain. This effect is thought to be due to the blockade of CB1 receptors in the spinal cord, which is involved in pain sensation.
实验室实验的优点和局限性
SR141716A has several advantages and limitations for lab experiments. One advantage is that it is a selective antagonist of CB1 receptors, which allows for the specific modulation of CB1 receptor activity. Another advantage is that it has been extensively studied, which allows for the comparison of results across studies. One limitation is that it has a relatively short half-life, which requires frequent dosing in animal studies. Another limitation is that it has poor solubility in water, which can make dosing and administration challenging.
未来方向
There are several future directions for the study of SR141716A. One direction is the investigation of its potential therapeutic applications in other medical conditions, such as anxiety and depression. Another direction is the investigation of its potential use in combination therapy with other drugs. Additionally, the development of more potent and selective CB1 receptor antagonists may provide new insights into the role of CB1 receptors in various physiological processes.
合成方法
SR141716A was first synthesized in 1994 by Sanofi-Aventis. The synthesis method involves the reaction of 1,3-dimethyl-5-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid with 6-bromo-1-hexanol in the presence of a base. The resulting product is then purified using column chromatography.
科学研究应用
SR141716A has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to have potential therapeutic effects in obesity, addiction, and pain management. SR141716A has been shown to reduce food intake and body weight in animal models of obesity. It has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, SR141716A has been shown to have analgesic effects in animal models of pain.
属性
CAS 编号 |
5361-03-5 |
|---|---|
产品名称 |
4-[6-(2-chlorophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole |
分子式 |
C17H23ClN2O |
分子量 |
306.8 g/mol |
IUPAC 名称 |
4-[6-(2-chlorophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole |
InChI |
InChI=1S/C17H23ClN2O/c1-13-15(14(2)20-19-13)9-5-3-4-8-12-21-17-11-7-6-10-16(17)18/h6-7,10-11H,3-5,8-9,12H2,1-2H3,(H,19,20) |
InChI 键 |
HJDKLFGKGSQQNC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1)C)CCCCCCOC2=CC=CC=C2Cl |
规范 SMILES |
CC1=C(C(=NN1)C)CCCCCCOC2=CC=CC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Methyl-1,2,4-triazino[5,6-b]indole-3-thiol](/img/structure/B187704.png)
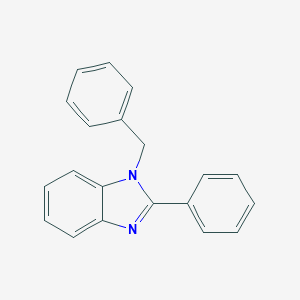
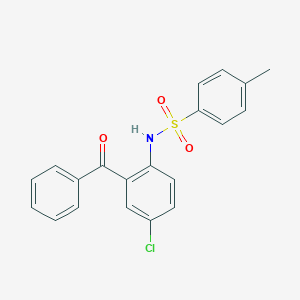
![1-Methyl-3-[(2-oxoindol-3-yl)amino]thiourea](/img/structure/B187710.png)
